molecular formula C11H13N3O2S B2845773 1-(2-(3-Methylisoxazol-5-yl)ethyl)-3-(thiophen-2-yl)urea CAS No. 1396685-72-5

1-(2-(3-Methylisoxazol-5-yl)ethyl)-3-(thiophen-2-yl)urea

Cat. No. B2845773
CAS RN: 1396685-72-5
M. Wt: 251.3
InChI Key: PWQOIQLMHXGOFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(3-Methylisoxazol-5-yl)ethyl)-3-(thiophen-2-yl)urea, also known as MI-TU, is a synthetic compound that has been studied for its potential use as a therapeutic agent. MI-TU is a urea derivative that has shown promise in scientific research for its ability to inhibit certain enzymes and modulate cellular signaling pathways.

Scientific Research Applications

Anion Receptors

The study by Roussel et al. (2006) highlights the synthesis of non-racemic atropisomeric (thio)ureas and explores their role as neutral enantioselective anion receptors for amino-acid derivatives. This research demonstrates the intricate binding interactions between (thio)ureas and anions, offering insights into the molecular basis of enantioselectivity and potential applications in bifunctional organocatalysis (Roussel et al., 2006).

Hydrogelators

Lloyd and Steed (2011) discuss the formation of hydrogels from 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea in various acids, emphasizing the role of anions in tuning the gels' physical properties. This work illustrates the potential of urea derivatives in developing responsive materials with applications in drug delivery and tissue engineering (Lloyd & Steed, 2011).

Synthesis of Novel Organic Compounds

The research by Abdelrazek et al. (2010) on the synthesis of novel pyridine and naphthyridine derivatives, involving reactions with urea derivatives, showcases the versatility of these compounds in organic synthesis. These findings contribute to the development of new pharmaceuticals and materials (Abdelrazek et al., 2010).

Acetylcholinesterase Inhibitors

Vidaluc et al. (1995) investigated the synthesis and biochemical evaluation of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas as novel acetylcholinesterase inhibitors. This study highlights the potential therapeutic applications of urea derivatives in treating neurological disorders such as Alzheimer's disease (Vidaluc et al., 1995).

Antifilarial Agents

Ram et al. (1984) synthesized 1-(5-benzoylbenzimidazol-2-yl)-3-substituted ureas and evaluated their antifilarial activity, demonstrating the potential of urea derivatives in developing new treatments for filarial infections (Ram et al., 1984).

properties

IUPAC Name

1-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-3-thiophen-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-8-7-9(16-14-8)4-5-12-11(15)13-10-3-2-6-17-10/h2-3,6-7H,4-5H2,1H3,(H2,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWQOIQLMHXGOFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCNC(=O)NC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(3-Methylisoxazol-5-yl)ethyl)-3-(thiophen-2-yl)urea

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